molecular formula C11H12O3 B6257002 methyl 3-(4-formylphenyl)propanoate CAS No. 71924-53-3

methyl 3-(4-formylphenyl)propanoate

Cat. No.: B6257002
CAS No.: 71924-53-3
M. Wt: 192.2
InChI Key:
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Description

Methyl 3-(4-formylphenyl)propanoate is an organic compound belonging to the ester family. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propanoate moiety. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-formylphenyl)propanoate typically involves the esterification of 3-(4-formylphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-formylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(4-carboxyphenyl)propanoic acid.

    Reduction: 3-(4-hydroxyphenyl)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-formylphenyl)propanoate is used in a wide range of scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving esters.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and resins

Mechanism of Action

The mechanism of action of methyl 3-(4-formylphenyl)propanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes such as esterases and aldehyde dehydrogenases .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a formyl group.

    Ethyl 3-(4-formylphenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(3-formylphenyl)propanoate: Similar structure but with the formyl group in the meta position

Uniqueness

Methyl 3-(4-formylphenyl)propanoate is unique due to the presence of both a formyl group and an ester group in its structure. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

71924-53-3

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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